
1-(2-allylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(2-allylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly known as PACAP-27, which stands for Pituitary Adenylate Cyclase Activating Polypeptide-27. PACAP-27 is a neuropeptide that is widely distributed in the central and peripheral nervous systems. It has been found to play a crucial role in various physiological processes, including neurotransmission, neuroprotection, and immune regulation.
Mécanisme D'action
PACAP-27 exerts its effects by binding to specific receptors on the cell surface. It has been found to bind to three different receptors, PAC1, VPAC1, and VPAC2. These receptors are widely distributed in the central and peripheral nervous systems. Upon binding, PACAP-27 activates various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, the phospholipase C (PLC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways play a crucial role in various physiological processes, including neurotransmission, neuroprotection, and immune regulation.
Biochemical and Physiological Effects:
PACAP-27 has been found to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including acetylcholine, dopamine, and serotonin. It has also been found to increase the expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). PACAP-27 has been shown to have anti-inflammatory effects and can modulate the immune response. It has also been found to have vasodilatory effects and can regulate blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
PACAP-27 has several advantages and limitations for lab experiments. One of the advantages is that it is a highly specific neuropeptide that can be used to study specific physiological processes. It is also relatively easy to synthesize using SPPS. However, one of the limitations is that it is a relatively expensive peptide, which can limit its use in large-scale experiments. Another limitation is that it has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of PACAP-27. One of the directions is to study its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another direction is to study its potential as a neuroprotective agent in various neurological disorders, including stroke and traumatic brain injury. Additionally, further studies are needed to understand the signaling pathways activated by PACAP-27 and to identify potential downstream targets.
Applications De Recherche Scientifique
PACAP-27 has been extensively studied for its potential therapeutic applications. It has been found to play a crucial role in various physiological processes, including neurotransmission, neuroprotection, and immune regulation. PACAP-27 has been shown to have neuroprotective effects against various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been found to have anti-inflammatory effects and can modulate the immune response.
Propriétés
IUPAC Name |
1-(cyclopentylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-7-14-8-3-6-11-17(14)20-13-16(19)12-18-15-9-4-5-10-15;/h2-3,6,8,11,15-16,18-19H,1,4-5,7,9-10,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGPIGNGSBNJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CNC2CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677180 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



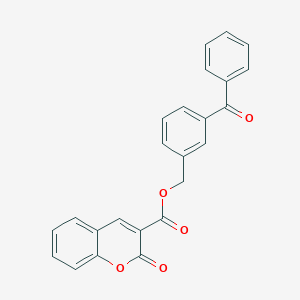
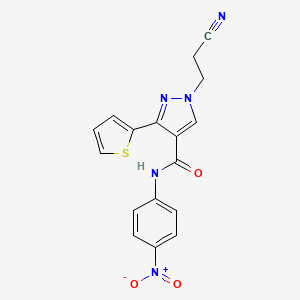
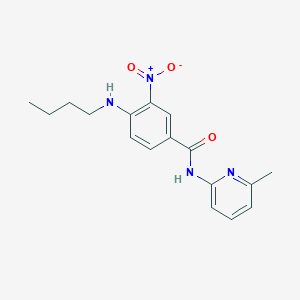

![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4170385.png)
![2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4170393.png)
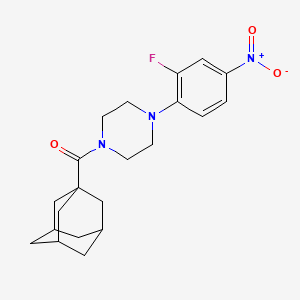
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B4170405.png)
![4-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4170410.png)

![N-allyl-N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4170450.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B4170457.png)
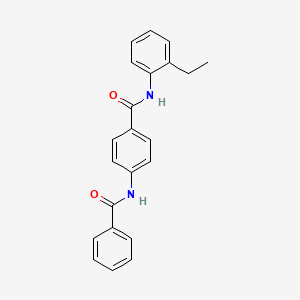
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid](/img/structure/B4170468.png)